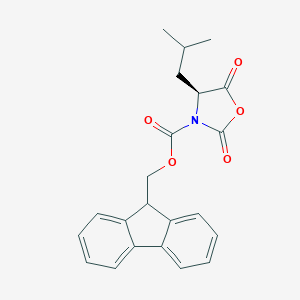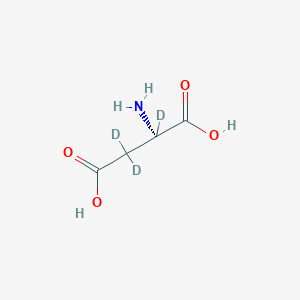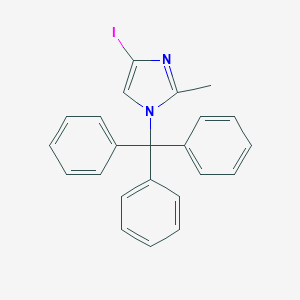
Ac-d-ala-d-lactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-d-ala-d-lactic acid is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases. It is a compound of significant interest in biochemical research due to its role in the study of bacterial cell wall synthesis and antibiotic resistance mechanisms .
Mechanism of Action
Target of Action
The primary target of Ac-d-ala-d-lactic acid is the D-alanine carboxypeptidase (DD-carboxypeptidase) . This enzyme plays a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall . The peptidoglycan composition in lactic acid bacteria dictates vancomycin resistance .
Mode of Action
This compound acts as a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases . Vancomycin binds relatively poorly to peptidoglycan ending in d-alanyl-d-lactate and binds with high affinity to peptidoglycan ending in d-alanyl-d-alanine (d-Ala-d-Ala), which results in vancomycin resistance and sensitivity, respectively .
Biochemical Pathways
The compound influences the peptidoglycan synthesis pathway . The enzyme responsible for generating these peptidoglycan precursors is dipeptide ligase (Ddl). A single amino acid in the Ddl active site, phenylalanine or tyrosine, determines depsipeptide or dipeptide activity, respectively .
Pharmacokinetics
It’s known that the compound is a depsipeptide substrate for penicillin-sensitive d-alanine carboxypeptidases .
Result of Action
The result of this compound’s action is an increase in the sensitivity of vancomycin-resistant lactobacilli to vancomycin in a dose-dependent manner . This change in sensitivity is due to the alteration in the peptidoglycan composition of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-d-ala-d-lactic acid typically involves the coupling of D-alanine and D-lactic acid through peptide bond formation. This process can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
This includes the use of automated peptide synthesizers for large-scale production, which allows for precise control over reaction conditions and yields high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ac-d-ala-d-lactic acid primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in esterification and amidation reactions due to the presence of both carboxyl and amino groups .
Common Reagents and Conditions
Peptide Bond Formation: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and other coupling reagents.
Hydrolysis: Acidic or basic conditions to cleave peptide bonds.
Esterification: Alcohols and acid catalysts.
Amidation: Amines and coupling reagents.
Major Products Formed
The major products formed from these reactions include various peptide derivatives and hydrolyzed fragments, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ac-d-ala-d-lactic acid has several important applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis mechanisms.
Medicine: Explored for its potential in developing new antibiotics and understanding bacterial resistance mechanisms.
Industry: Utilized in the synthesis of specialized peptides and depsipeptides for various applications.
Comparison with Similar Compounds
Similar Compounds
D-alanyl-D-alanine: Another substrate for D-alanine carboxypeptidases, but without the lactic acid component.
D-alanyl-D-lactate: Similar to Ac-d-ala-d-lactic acid but lacks the acetyl group.
Ac-d-ala-d-alanine: Similar structure but with an alanine residue instead of lactic acid.
Uniqueness
This compound is unique due to the presence of both D-alanine and D-lactic acid, which provides a distinct substrate for studying the activity of D-alanine carboxypeptidases. This uniqueness makes it valuable for research into antibiotic resistance mechanisms and the development of new antibiotics .
Properties
IUPAC Name |
(2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQRMBHOTDMNOQ-RFZPGFLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

